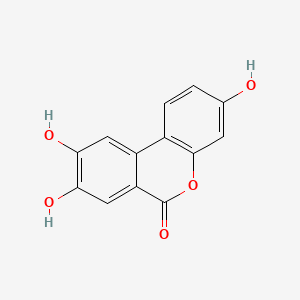

Urolithin C

Description

Structure

3D Structure

Properties

IUPAC Name |

3,8,9-trihydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-6-1-2-7-8-4-10(15)11(16)5-9(8)13(17)18-12(7)3-6/h1-5,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXMEXZVPJFAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C3=CC(=C(C=C23)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318250 | |

| Record name | Urolithin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urolithin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

165393-06-6 | |

| Record name | Urolithin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165393-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urolithin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Urolithin C Biosynthesis from Ellagitannins: A Technical Guide for Researchers

November 20, 2025

Introduction

Urolithins are a class of bioactive dibenzopyran-6-one derivatives that are not found in the diet but are produced in the human gut as metabolites of ellagitannins and ellagic acid. Ellagitannins, complex polyphenols abundant in foods such as pomegranates, berries, and nuts, undergo hydrolysis in the gut to release ellagic acid. Subsequently, a series of intricate metabolic transformations by specific gut microbial species leads to the formation of various urolithins, including urolithin C.[1] this compound (3,8,9-trihydroxy-6H-dibenzo[b,d]pyran-6-one) has garnered significant scientific interest due to its potential anti-inflammatory, pro-apoptotic, and insulin-secreting activities.[2][3][4] This technical guide provides an in-depth overview of the biosynthesis of this compound from ellagitannins, tailored for researchers, scientists, and drug development professionals. It details the microbial players, the biochemical pathway, quantitative data on its production, and comprehensive experimental protocols for its study.

The Biosynthetic Pathway of this compound

The conversion of dietary ellagitannins to this compound is a multi-step process orchestrated by the gut microbiota. The pathway begins with the hydrolysis of ellagitannins to ellagic acid, which then serves as the substrate for a cascade of microbial enzymatic reactions.

From Ellagitannins to Ellagic Acid

Upon ingestion, ellagitannins are hydrolyzed in the gut, a process that can be initiated by the acidic environment of the stomach and further facilitated by microbial tannases.[5] This hydrolysis cleaves the ester bonds of ellagitannins, releasing ellagic acid.

Microbial Conversion of Ellagic Acid to this compound

The transformation of ellagic acid into urolithins is a hallmark of specific gut microbial communities. The pathway to this compound involves a series of dehydroxylation reactions, progressively removing hydroxyl groups from the ellagic acid backbone. The key intermediates in this pathway leading to this compound are urolithin M-5 and urolithin M-6.[6]

The overall biosynthetic pathway is depicted below:

Key Microbial Species in this compound Production

Specific bacterial species within the gut microbiota are responsible for the conversion of ellagic acid to urolithins. Two key players identified in the production of this compound are:

-

Gordonibacter urolithinfaciens : This species is known to metabolize ellagic acid to produce intermediate urolithins, including urolithin M-5, urolithin M-6, and ultimately this compound.[6][7]

-

Gordonibacter pamelaeae : Similar to G. urolithinfaciens, this species has been shown to produce this compound from ellagic acid.[6]

-

Ellagibacter isourolithinifaciens : While primarily associated with the production of isourolithin A, this bacterium also contributes to the formation of upstream intermediates that can lead to this compound.[8]

These bacteria possess the necessary enzymatic machinery, particularly dehydroxylases, to carry out the sequential removal of hydroxyl groups from the ellagic acid molecule.[8]

Quantitative Data on this compound Production

The production of this compound from ellagitannins is subject to significant inter-individual variability, largely dependent on the composition of an individual's gut microbiota. This has led to the concept of "urolithin metabotypes," where individuals are classified based on their ability to produce specific urolithins.

| Parameter | Value | Organism/System | Reference |

| Initial Substrate Concentration | 30 µM Ellagic Acid | Gordonibacter urolithinfaciens | [6] |

| Final this compound Concentration | Not explicitly quantified, but sequential production observed | Gordonibacter urolithinfaciens | [6] |

| This compound Production from Co-culture | Detected at 15h, maximal concentration reached on day 3 | Co-culture of G. urolithinfaciens and E. bolteae | [1] |

| This compound Concentration in Fecal Fermentation | Detected as an intermediate | Human fecal slurry | [7] |

Table 1: Quantitative Data on In Vitro this compound Production

| Study Population | Intervention | This compound Detection | Reference |

| Healthy Volunteers | Walnut Consumption (2 oz/day for 21 days) | This compound is an intermediate, with its downstream metabolite Urolithin A being the primary product measured. | [9] |

| Healthy Volunteers | Pomegranate Extract | Uro-C glucuronides detected in urine. | [10] |

Table 2: this compound Production in Human Intervention Studies

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.

In Vitro Fermentation of Ellagic Acid with Human Fecal Slurry

This protocol is adapted from studies investigating the metabolism of ellagic acid by the human gut microbiota.[11][12]

Objective: To simulate the colonic fermentation of ellagic acid and monitor the production of this compound and other urolithins.

Materials:

-

Fresh fecal samples from healthy human donors (who have followed a polyphenol-free diet for at least 3 days).

-

Anaerobe Basal Broth (ABB).

-

Ellagic acid.

-

L-cysteine hydrochloride.

-

Phosphate-buffered saline (PBS), sterile and anaerobic.

-

Anaerobic chamber (N₂/H₂/CO₂ atmosphere).

-

Stomacher with filter bags.

-

Centrifuge.

-

HPLC-MS/MS system.

Procedure:

-

Fecal Slurry Preparation:

-

Work within an anaerobic chamber.

-

Homogenize 10 g of fresh fecal sample in 90 mL of sterile, anaerobic PBS using a stomacher.

-

Centrifuge the homogenate at a low speed (e.g., 500 x g for 5 min) to pellet large debris.

-

Collect the supernatant containing the fecal microbiota.

-

-

Fermentation:

-

Prepare ABB medium supplemented with 0.05% L-cysteine hydrochloride.

-

Add ellagic acid to the medium to a final concentration of 20-30 µM. Ellagic acid can be pre-dissolved in a small amount of DMSO or polyethylene glycol (PEG) 300 to aid solubility.[7][11]

-

Inoculate the medium with the fecal slurry supernatant (e.g., 10% v/v).

-

Include a control fermentation without ellagic acid.

-

Incubate the cultures anaerobically at 37°C.

-

-

Sampling and Analysis:

-

Collect aliquots of the fermentation broth at various time points (e.g., 0, 24, 48, 72 hours).

-

Stop the microbial activity by adding an equal volume of a solvent mixture like acetonitrile:water:formic acid (80:19.9:0.1) and vortexing.[3]

-

Centrifuge the samples to pellet bacterial cells and debris.

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the samples for this compound and other metabolites using HPLC-MS/MS.

-

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices.[13][14]

Objective: To accurately measure the concentration of this compound in samples from in vitro fermentations or biological fluids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

C18 reversed-phase column (e.g., Kinetex EVO C18, 2.1 mm x 150 mm, 2.6 µm).[13]

Reagents:

-

Acetonitrile (ACN), HPLC grade.

-

Formic acid, LC-MS grade.

-

Ultrapure water.

-

This compound standard.

-

Internal standard (e.g., Urolithin D).[13]

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of B, increasing linearly to elute the analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM):

-

Optimize other parameters such as capillary voltage, gas flow, and collision energy for maximum sensitivity.

Sample Preparation (Plasma):

-

To 100 µL of plasma, add the internal standard.

-

Perform liquid-liquid extraction with an organic solvent like ethyl acetate.[13]

-

Vortex and centrifuge.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase composition.

-

Inject into the HPLC-MS/MS system.

Data Analysis:

-

Construct a calibration curve using known concentrations of the this compound standard.

-

Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and cellular metabolism.

Inhibition of NF-κB Signaling Pathway

This compound exhibits anti-inflammatory properties by suppressing the NF-κB signaling pathway.[15][16] In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound can inhibit the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.

Induction of Mitochondria-Mediated Apoptosis

This compound can induce apoptosis in certain cancer cell lines through a mitochondria-mediated pathway.[17] It has been shown to increase the production of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization. This results in an altered Bcl-2/Bax ratio, promoting the release of cytochrome c and the activation of the caspase cascade, ultimately leading to programmed cell death.[17][18]

Enhancement of Glucose-Stimulated Insulin Secretion

This compound has been identified as a glucose-dependent activator of insulin secretion in pancreatic β-cells.[4] It acts by modulating L-type Ca²⁺ channels, facilitating their opening and thereby enhancing Ca²⁺ influx. This increase in intracellular calcium is a critical trigger for the exocytosis of insulin-containing granules. This effect is glucose-dependent, meaning it is more pronounced at higher glucose concentrations.[4][16]

Conclusion

The biosynthesis of this compound from dietary ellagitannins is a complex process mediated by specific gut microbial species, highlighting the critical role of the microbiome in human health. This technical guide has provided a comprehensive overview of the biosynthetic pathway, the key microbial players, quantitative aspects of production, and detailed experimental protocols for the study of this fascinating metabolite. The elucidation of the signaling pathways modulated by this compound opens up new avenues for research into its therapeutic potential in inflammatory diseases, cancer, and metabolic disorders. Further research is warranted to fully understand the enzymatic mechanisms of this compound production and to explore its clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. In vitro conversion of ellagic acid to urolithin A by different gut microbiota of urolithin metabotype A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Description of urolithin production capacity from ellagic acid of two human intestinal Gordonibacter species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isourolithinifaciens - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. Correlation between intestinal microbiota and urolithin metabolism in a human walnut dietary intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Isolation and characterization of a novel human intestinal Enterococcus faecium FUA027 capable of producing urolithin A from ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioactive release and modulation of urolithin metabotype A phenotype gut microbiota during in vitro digestion and fermentation of ellagic acid-rich fruit polyphenols - Food & Function (RSC Publishing) [pubs.rsc.org]

- 13. Development and validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for the determination of this compound in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Microbial Alchemy: A Technical Guide to the Gut Microbiota's Conversion of Ellagic Acid to Urolithin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of dietary ellagic acid, a polyphenol abundant in fruits and nuts, into bioactive urolithins by the gut microbiota is a focal point of research in nutrition, pharmacology, and drug discovery. Among the series of urolithins, Urolithin C stands as a key intermediate in the metabolic cascade leading to the more extensively studied Urolithin A and B. This technical guide provides an in-depth exploration of the microbial metabolism of ellagic acid to this compound, detailing the involved bacterial species, the metabolic pathway, and relevant experimental protocols. Furthermore, it elucidates the known cellular signaling pathways modulated by this compound, offering a comprehensive resource for researchers investigating its therapeutic potential.

The Microbial Players in Ellagic Acid Metabolism

The conversion of ellagic acid to urolithins is not a ubiquitous function of the human gut microbiota. It is carried out by specific bacterial species, primarily belonging to the phylum Actinobacteria and Firmicutes. Three key genera have been identified as central to this biotransformation: Gordonibacter, Ellagibacter, and Enterocloster.[1][2][3][4][5]

-

Gordonibacter : Species such as Gordonibacter urolithinfaciens and Gordonibacter pamelaeae have been shown to metabolize ellagic acid to intermediate urolithins, including Urolithin M-5, Urolithin M-6, and this compound.[6][7][8][9] These bacteria, however, are unable to produce the downstream metabolites Urolithin A and B in pure cultures.[6][8]

-

Ellagibacter : Ellagibacter isourolithinifaciens is another key player capable of converting ellagic acid into urolithins, including this compound.[4][5]

-

Enterocloster : More recently, Enterocloster bolteae has been identified as a crucial bacterium that can further metabolize intermediates like this compound into the final products, Urolithin A and B.[2][3][4]

The presence and abundance of these specific bacteria in an individual's gut determine their "urolithin metabotype," which is categorized as metabotype A (produces Urolithin A), metabotype B (produces Isourolithin A and Urolithin B), or metabotype 0 (produces no urolithins).[9]

The Metabolic Pathway: From Ellagic Acid to this compound

The conversion of ellagic acid to this compound is a multi-step process involving lactone ring cleavage, decarboxylation, and sequential dehydroxylations catalyzed by microbial enzymes.[10][11]

The generally accepted pathway is as follows:

-

Ellagic Acid undergoes a lactone ring cleavage to form Urolithin M-5 .

-

Urolithin M-5 is then dehydroxylated to produce Urolithin M-6 .

-

Finally, Urolithin M-6 is further dehydroxylated to yield This compound .

This metabolic cascade is a critical prerequisite for the production of the more extensively studied downstream urolithins.

Figure 1: Metabolic pathway of Ellagic Acid to this compound.

Quantitative Data on this compound Production

Quantitative data on the conversion of ellagic acid to this compound is primarily derived from in vitro fermentation studies using pure bacterial cultures or human fecal slurries. The following table summarizes representative findings.

| Bacterial Strain(s) | Initial Ellagic Acid Conc. | This compound Conc. | Incubation Time | Reference |

| Gordonibacter urolithinfaciens | 30 µM | Detected | Stationary Phase | [6][8] |

| Gordonibacter pamelaeae | 30 µM | Detected | Stationary Phase | [6][8] |

| Human Fecal Slurry (Volunteer 1 with DMSO) | 30 µM | ~5 µM | ~48 hours | [12][13] |

| Human Fecal Slurry (Volunteer 2 with DMSO) | 30 µM | ~10 µM | ~72 hours | [12][13] |

| Co-culture of G. urolithinfaciens and E. bolteae | 15 µM | Peaked at 15h | 15 hours | [3][4] |

Note: The use of Dimethyl sulfoxide (DMSO) to dissolve ellagic acid has been shown to slow down the growth of some microbial groups, allowing for the detection of intermediate urolithins like this compound.[12][13]

Experimental Protocols

In Vitro Fermentation of Ellagic Acid with Pure Bacterial Cultures

This protocol is adapted from studies involving Gordonibacter and Ellagibacter species.[3][4]

Objective: To assess the production of this compound from ellagic acid by a pure bacterial culture.

Materials:

-

Anaerobic chamber (e.g., Concept 400)

-

Wilkins-Chalgren Anaerobe Medium (WAM) broth and agar (Oxoid)

-

Ellagic acid (Sigma-Aldrich)

-

Propylene glycol (PanReac Química SLU)

-

Sterile culture tubes and plates

-

Spectrophotometer

-

HPLC-MS/MS system

Procedure:

-

Bacterial Culture:

-

Culture the desired bacterial strain (e.g., Gordonibacter urolithinfaciens DSM 27213T) on WAM agar plates inside an anaerobic chamber at 37°C for 6 days.

-

Inoculate a single colony into a 5 mL WAM broth tube and incubate under anaerobic conditions.

-

Transfer 2 mL of the inoculum to 20 mL of fresh WAM broth to achieve an initial cell density of approximately 10^4 CFU/mL.

-

-

Substrate Addition:

-

Prepare a stock solution of ellagic acid dissolved in propylene glycol.

-

Add the ellagic acid stock solution to the bacterial culture to a final concentration of 15 µM.

-

-

Incubation and Sampling:

-

Incubate the culture anaerobically at 37°C.

-

Collect 5 mL aliquots at various time points (e.g., 0, 15, 24, 48, 72 hours) for HPLC-MS/MS analysis.

-

-

Sample Preparation for HPLC-MS/MS:

-

Extract the collected aliquots with an equal volume of ethyl acetate containing 1.5% formic acid.[14]

-

Vortex the mixture and centrifuge to separate the phases.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 80:19.9:0.1 acetonitrile:water:formic acid) for analysis.[15]

-

Figure 2: Experimental workflow for in vitro fermentation.

HPLC-MS/MS Quantification of this compound

This protocol is a composite of methods described for urolithin analysis.[16][17][18][19][20]

Objective: To quantify the concentration of this compound in a prepared sample.

Instrumentation:

-

UPLC or HPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Kinetex EVO C18, 2.1mm x 150mm, 2.6µm).[16]

-

Mobile Phase A: Water with 0.1% formic acid.[14]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over the run to elute compounds of increasing hydrophobicity.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 25-40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Source Parameters: Optimized for the specific instrument, including gas temperature, nebulizer pressure, and capillary voltage.

Quantification:

-

A calibration curve is constructed using authentic this compound standards of known concentrations.

-

An internal standard is used to correct for variations in sample preparation and instrument response.

Cellular Signaling Pathways Modulated by this compound

This compound has been shown to exert biological effects through the modulation of several key signaling pathways.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

This compound has demonstrated anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway.[2][21] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can lead to the phosphorylation and degradation of IκBα, releasing the NF-κB p65 subunit to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to abrogate the phosphorylation of NF-κB p65, thereby preventing its nuclear translocation and subsequent inflammatory response.[2]

Figure 3: this compound inhibition of the NF-κB pathway.

Induction of Apoptosis via the Mitochondria-Mediated Pathway

Studies have shown that this compound can induce apoptosis in certain cell types, such as PC12 cells, through a mitochondria-mediated pathway.[7][22][23][24] This process involves the stimulation of reactive oxygen species (ROS) formation, leading to mitochondrial membrane depolarization. This, in turn, causes an imbalance in the Bcl-2/Bax ratio, favoring the pro-apoptotic Bax. The subsequent release of cytochrome c from the mitochondria triggers a caspase cascade, ultimately leading to programmed cell death.[7][22][23]

Figure 4: this compound-induced apoptosis pathway.

Modulation of L-type Calcium Channels

This compound has been identified as a glucose-dependent regulator of insulin secretion through its interaction with L-type calcium channels.[1][25][26] Molecular modeling suggests that this compound can dock into the Ca(v)1.2 L-type Ca2+ channel.[1][25] Electrophysiological studies have shown that this compound enhances the L-type Ca2+ current and shifts its voltage-dependent activation towards more negative potentials, facilitating Ca2+ influx into pancreatic beta-cells.[1][25]

Figure 5: this compound modulation of L-type calcium channels.

Conclusion

The microbial conversion of ellagic acid to this compound is a key step in the production of bioactive urolithins in the human gut. This process is dependent on a specific consortium of bacteria, and inter-individual variations in the gut microbiome lead to different urolithin production profiles. This compound itself exhibits interesting biological activities, including anti-inflammatory and pro-apoptotic effects, and the ability to modulate ion channels. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers aiming to further unravel the complexities of urolithin metabolism and explore the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating the specific enzymes and their kinetics involved in this metabolic pathway, as well as further exploring the in vivo relevance of the signaling pathways modulated by this compound.

References

- 1. The ellagitannin metabolite this compound is a glucose-dependent regulator of insulin secretion through activation of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isourolithinifaciens - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. Description of urolithin production capacity from ellagic acid of two human intestinal Gordonibacter species - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Gordonibacter urolithinfaciens sp. nov., a urolithin-producing bacterium isolated from the human gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ellagic Acid and Gut Microbiota: Interactions, and Implications for Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In vitro conversion of ellagic acid to urolithin A by different gut microbiota of urolithin metabotype A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation and characterization of a novel human intestinal Enterococcus faecium FUA027 capable of producing urolithin A from ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification and Quantification of Urinary Microbial Phenolic Metabolites by HPLC-ESI-LTQ-Orbitrap-HRMS and Their Relationship with Dietary Polyphenols in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. dovepress.com [dovepress.com]

- 22. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01548H [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 26. publires.unicatt.it [publires.unicatt.it]

Urolithin C: An In-depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin C, a gut microbial metabolite of ellagic acid found in pomegranates, berries, and nuts, has emerged as a molecule of significant interest in the scientific community. Possessing a range of bioactive properties, it demonstrates notable potential in the fields of oncology, immunology, and metabolic research. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its core molecular pathways, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling cascades.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily targeting pathways involved in cell survival, proliferation, and inflammation. In vitro studies have elucidated its roles as an anti-cancer, anti-inflammatory, and antioxidant agent, as well as a modulator of metabolic processes.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. The primary mechanisms include the induction of apoptosis through the mitochondrial pathway, cell cycle arrest, and the inhibition of key pro-survival signaling cascades.

This compound triggers programmed cell death in cancer cells by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins. A key study in PC12 neuroblastoma cells revealed that this compound treatment leads to an imbalance in the Bcl-2 family of proteins, specifically decreasing the Bcl-2/Bax ratio.[1][2][3] This shift in balance promotes the release of cytochrome c from the mitochondria, subsequently activating the caspase cascade, including caspase-9 and the executioner caspase-3, culminating in apoptosis.[1][2][3]

-

Experimental Workflow: Apoptosis Assessment

A common method to quantify this compound-induced apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

This compound has been shown to halt the progression of the cell cycle in cancer cells, preventing their division and proliferation. In colorectal cancer cell lines such as DLD1 and HCT116, treatment with this compound leads to a dose-dependent arrest at the G2/M phase of the cell cycle.[4] Similarly, in PC12 cells, this compound induces an S phase arrest.[3][5]

-

Experimental Workflow: Cell Cycle Analysis

Cell cycle distribution is typically analyzed by staining DNA with Propidium Iodide (PI) and subsequent flow cytometric analysis.

Caption: Workflow for cell cycle analysis using Propidium Iodide staining.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. This compound has been identified as an inhibitor of this pathway in colorectal cancer cells.[4][6] Mechanistically, this compound has been shown to decrease the expression of Y-box binding protein 1 (YBX1), which in turn leads to the dephosphorylation and inactivation of AKT and mTOR.[4][6] The inhibition of this pathway contributes significantly to the anti-proliferative and pro-apoptotic effects of this compound.

-

Signaling Pathway: this compound Inhibition of AKT/mTOR

Caption: this compound inhibits the YBX1/AKT/mTOR pathway.

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily through the suppression of the NF-κB signaling pathway.

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound effectively abrogates the phosphorylation of the p65 subunit of NF-κB and prevents its translocation to the nucleus.[2][7] This inhibition leads to a significant reduction in the expression of pro-inflammatory enzymes like COX-2 and a decrease in the production of pro-inflammatory cytokines, including IL-2, IL-6, and TNF-α.[2][7] Concurrently, this compound has been observed to increase the levels of the anti-inflammatory cytokine TGF-β1.[2][7]

-

Signaling Pathway: this compound and NF-κB Inhibition

Caption: this compound inhibits the NF-κB signaling pathway.

Antioxidant Properties

This compound demonstrates free radical scavenging activity, contributing to its overall protective effects. In vitro assays have shown its capacity to scavenge DPPH and hydrogen peroxide radicals.[8]

Modulation of Insulin Secretion

Interestingly, this compound has been found to be a glucose-dependent regulator of insulin secretion. It acts as an opener of L-type Ca2+ channels, enhancing Ca2+ influx into pancreatic beta-cells, which is a key trigger for insulin release.

Quantitative Data Summary

| Parameter | Cell Line | Concentration/IC50 | Effect | Reference |

| IC50 (72h) | RKO (Colorectal Cancer) | 28.81 µM | Inhibition of cell proliferation | [4] |

| HCT116 (Colorectal Cancer) | 23.06 µM | Inhibition of cell proliferation | [4] | |

| DLD1 (Colorectal Cancer) | 14.7 µM | Inhibition of cell proliferation | [4] | |

| LNCaP (Prostate Cancer) | 35.2 ± 3.7 μM | Inhibition of cell proliferation | [6] | |

| Apoptosis | PC12 (Neuroblastoma) | 200 µg/ml | 43.77% apoptotic cells | [5] |

| PC12 (Neuroblastoma) | 300 µg/ml | 67.42% apoptotic cells | [5] | |

| DLD1 & HCT116 | 30 µM | Increased percentage of apoptotic cells | [4] | |

| Cell Cycle Arrest | PC12 (Neuroblastoma) | 100 µg/ml | S phase: 17.63% (Control: 12.18%) | [5] |

| PC12 (Neuroblastoma) | 200 µg/ml | S phase: 23.08% | [5] | |

| PC12 (Neuroblastoma) | 300 µg/ml | S phase: 23.29% | [5] | |

| DLD1 & HCT116 | Dose-dependent | G2/M phase arrest | [4] | |

| RKO (Colorectal Cancer) | 30 µM | G2/M phase arrest | [4] | |

| Anti-inflammatory | RAW 264.7 (Macrophages) | 25 µg/mL | Reduction in Cox-2, IL-2, IL-6, TNF-α; Increase in TGF-β1 | [2][7] |

| Antioxidant | DPPH Radical Scavenging | IC50 = 3.3 µg/mL | Free radical scavenging | [8] |

Detailed Experimental Protocols

Cell Viability Assay (MTT)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 4,000 cells/well and incubate overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities and normalize to a loading control like GAPDH.

Conclusion

This compound exhibits a remarkable array of in vitro bioactivities, positioning it as a promising candidate for further investigation in drug development. Its ability to induce apoptosis and cell cycle arrest in cancer cells through the modulation of critical signaling pathways like AKT/mTOR, coupled with its potent anti-inflammatory effects via NF-κB inhibition, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to design and execute further studies to unravel the full therapeutic capabilities of this intriguing natural metabolite.

References

- 1. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01548H [pubs.rsc.org]

- 2. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. bosterbio.com [bosterbio.com]

- 5. Annexin V Staining Protocol [bdbiosciences.com]

- 6. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]

- 8. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Urolithin C

This technical guide provides a comprehensive overview of the biological activities of this compound, a gut microbial metabolite of ellagic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by consolidating current knowledge on its mechanisms of action, relevant signaling pathways, and quantitative experimental data.

Introduction

This compound is a dibenzopyran-6-one derivative produced by the human gut microbiota from the metabolism of ellagitannins and ellagic acid, which are abundant in pomegranates, berries, nuts, and some teas.[1][2] While initially considered a simple metabolic byproduct, a growing body of evidence highlights this compound's diverse and potent biological activities, positioning it as a molecule of significant interest for therapeutic development. This guide delves into the multifaceted bioactivities of this compound, including its anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects.

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: Anti-proliferative and Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Concentration/IC50 | Reference(s) |

| LNCaP | Prostate Cancer | Cell Proliferation | Inhibition | IC50 = 35.2 ± 3.7 µM | [3] |

| DU-145 | Prostate Cancer | Cell Proliferation | Inhibition | 10–40 μM | [3][4] |

| PC12 | Pheochromocytoma | MTT Assay | Anti-proliferative | Significant inhibition | [5] |

| RKO | Colorectal Cancer | CCK-8 Assay | Cell Viability | IC50 = 28.81 μM (72h) | [6] |

| HCT116 | Colorectal Cancer | CCK-8 Assay | Cell Viability | IC50 = 23.06 μM (72h) | [6] |

| DLD1 | Colorectal Cancer | CCK-8 Assay | Cell Viability | IC50 = 14.7 μM (72h) | [6] |

| HT-29 | Colon Cancer | Apoptosis Assay | Apoptosis Induction | 25-50 µM | [1] |

Table 2: Effects of this compound on Insulin Secretion and Metabolism

| Model System | Condition | Effect | Concentration | Reference(s) |

| INS-1 β-cells | 8.3 mmol·L⁻¹ glucose | Enhanced insulin secretion | 20 μmol·L⁻¹ | [7] |

| INS-1 β-cells | 1.4 mmol·L⁻¹ glucose | Increased insulin secretion | 20 μmol·L⁻¹ | [7] |

| Rat isolated islets | 8.3 mmol·L⁻¹ glucose | Increased insulin secretion | 20 μmol·L⁻¹ | [7] |

| Human Adipocytes | Differentiating | Reduced triglyceride accumulation | 30 µM | [8] |

| Human Hepatoma Huh7 cells | - | Attenuated triglyceride accumulation | Not specified | [8] |

Table 3: Anti-inflammatory Activity of this compound

| Model System | Stimulus | Measured Parameter | Effect | Concentration | Reference(s) |

| RAW 264.7 Macrophages | LPS | NF-κB p65 phosphorylation | Abrogated | 25 µg/mL | [9] |

| RAW 264.7 Macrophages | LPS | Pro-inflammatory gene expression | Suppressed | 25 µg/mL | [9] |

| Human Neutrophils | fMLP | Myeloperoxidase release | Inhibition (63.8 ± 8.6%) | 20 µM | [10][11] |

| Human Neutrophils | Cytochalasin A/fMLP | Elastase release | Inhibition (39.0 ± 15.9%) | 5 µM | [10][11] |

Table 4: Antioxidant Activity of this compound

| Assay | Endpoint | IC50 | Reference(s) |

| DPPH radical scavenging | Antioxidant activity | IC50 = 0.16 μM | [12][13] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways.

AKT/mTOR Pathway in Colorectal Cancer

In colorectal cancer (CRC) cells, this compound has been shown to suppress tumor progression by inhibiting the AKT/mTOR signaling pathway.[6] It achieves this by downregulating the expression of Y-box binding protein 1 (YBX1), a key upstream regulator of this pathway.[6]

Caption: this compound inhibits the AKT/mTOR pathway in colorectal cancer.

NF-κB Signaling in Inflammation

This compound demonstrates potent anti-inflammatory effects by blocking the NF-κB signaling pathway in macrophages.[9] It effectively abrogates the phosphorylation and nuclear translocation of the NF-κB p65 subunit, leading to the suppression of pro-inflammatory gene expression.[9]

Caption: this compound suppresses NF-κB-mediated inflammation.

Mitochondria-Mediated Apoptosis

This compound can induce apoptosis in certain cancer cells through a mitochondria-mediated pathway. This involves the stimulation of reactive oxygen species (ROS) formation, mitochondrial membrane depolarization, and an imbalance in the Bcl-2/Bax ratio, which ultimately triggers the caspase cascade.[5][14]

Caption: Mitochondria-mediated apoptosis induced by this compound.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

Cell Viability and Proliferation Assays

-

Cell Lines and Culture: Colorectal cancer cell lines (RKO, HCT116, DLD1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[6]

-

Treatment: Cells are seeded in 96-well plates. After overnight incubation, they are treated with varying concentrations of this compound (e.g., 12.5, 25, 50, 100, and 200 μM) or DMSO as a control for 24, 48, and 72 hours.[6]

-

Measurement: Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay. The absorbance is measured at 450 nm after a 2-hour incubation at 37°C.[6]

Apoptosis and Cell Cycle Analysis

-

Apoptosis Assay: CRC cells are treated with this compound (e.g., 15 and 30 µM) for 72 hours. Cells are then harvested and stained with FITC-Annexin V and propidium iodide. Apoptotic cells are quantified using flow cytometry.[6]

-

Cell Cycle Analysis: Cells are treated with this compound as described above and fixed in 70% ethanol overnight. The cell cycle distribution is analyzed by flow cytometry after staining with a cell cycle kit.[6]

Insulin Secretion Assay

-

Islet Isolation and Culture: Pancreatic islets are isolated from rats and cultured.[7]

-

Treatment: Isolated islets are incubated with this compound (e.g., 20 μmol·L⁻¹) in the presence of non-stimulating (2.8 mmol·L⁻¹) or stimulating (8.3 mmol·L⁻¹) glucose concentrations.[7]

-

Measurement: Insulin concentration in the supernatant is measured by ELISA.[7]

Anti-inflammatory Activity in Macrophages

-

Cell Culture and Treatment: RAW 264.7 macrophages are cultured and stimulated with lipopolysaccharide (LPS). Cells are co-treated with non-toxic concentrations of this compound (e.g., 25 µg/mL).[9][15]

-

Western Blotting: The phosphorylation of NF-κB p65 is assessed by Western blotting of cell lysates.[9]

-

RT-qPCR: The expression of pro-inflammatory genes (e.g., TNF-α, IL-6) is quantified by reverse transcription-quantitative polymerase chain reaction.[9][15]

Experimental and Logical Workflows

General Workflow for In Vitro Anti-Cancer Screening

References

- 1. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01548H [pubs.rsc.org]

- 3. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. Ellagic Acid-Derived Urolithins as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

Urolithin C: A Novel Endogenous Modulator of Insulin Secretion

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Urolithin C, a gut microbial metabolite of ellagic acid found in pomegranates, berries, and nuts, has emerged as a promising endogenous activator of insulin secretion. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's mechanism of action on pancreatic β-cells. It summarizes key quantitative data, details experimental protocols for its study, and presents visual representations of its signaling pathways. The evidence presented herein positions this compound as a potential therapeutic lead for conditions characterized by impaired insulin secretion, such as type 2 diabetes.

Introduction

The global prevalence of type 2 diabetes necessitates the discovery of novel therapeutic agents that can enhance pancreatic β-cell function. Natural products and their metabolites represent a rich source of such compounds. Urolithins, a class of gut microbial metabolites derived from dietary ellagitannins, have garnered significant attention for their diverse biological activities. Among them, this compound has been identified as a potent, glucose-dependent activator of insulin secretion.[1][2][3] This document serves as a comprehensive technical resource, consolidating the existing data on this compound's effects on insulin secretion and providing detailed methodologies for its further investigation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound's effects on insulin secretion and related cellular mechanisms.

Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)

| Biological System | This compound Concentration | Glucose Concentration | Observation | Reference |

| INS-1 Cells | 20 µmol·L⁻¹ | 8.3 mmol·L⁻¹ | Significant increase in insulin secretion | [4] |

| Isolated Rat Pancreatic Islets | 20 µmol·L⁻¹ | 8.3 mmol·L⁻¹ | Increased insulin secretion | [4][5] |

| Isolated Rat Pancreatic Islets | 20 µmol·L⁻¹ | 2.8 mmol·L⁻¹ (non-stimulating) | No significant effect on insulin secretion | [4][5] |

| Isolated Perfused Rat Pancreas | 20 µmol·L⁻¹ | 8.3 mmol·L⁻¹ | Rapid and sustained enhancement of insulin secretion | [4] |

| Glucotoxicity-induced dysfunctional INS-1 cells | 20 µmol·L⁻¹ | 8.3 mmol·L⁻¹ | Retained capacity to stimulate insulin secretion | [4][6] |

Table 2: Electrophysiological Effects of this compound on L-type Ca²⁺ Channels in INS-1 Cells

| Parameter | This compound Concentration | Observation | Reference |

| L-type Ca²⁺ current | Dose-dependent | Enhancement of current at depolarization potentials above threshold | [2] |

| Voltage-dependent activation | 20 µmol·L⁻¹ | Shift towards more negative potentials (V₀.₅ from -17.9 ± 1.0 mV to -22.3 ± 1.0 mV) | [4] |

| T-type Ca²⁺ currents | 20 µmol·L⁻¹ | No effect | [4] |

Table 3: Effect of this compound on Intracellular Signaling in Pancreatic β-Cells

| Signaling Molecule | Cell Type | This compound Concentration | Observation | Reference |

| Extracellular signal-regulated kinases 1/2 (ERK1/2) phosphorylation | INS-1 cells | 20-100 µmol·L⁻¹ | Enhanced glucose-induced phosphorylation | [7][8] |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) | MIN6 cells | Not specified | Promoted nuclear translocation and activation of downstream targets (HO-1, NQO1) | [1][9] |

| Keap1 | MIN6 cells | Not specified | Inhibited expression | [1][9] |

Signaling Pathways of this compound in Pancreatic β-Cells

This compound enhances insulin secretion through a multi-faceted mechanism primarily involving the modulation of ion channels and intracellular signaling cascades.

Primary Mechanism: L-type Ca²⁺ Channel Activation

The principal mechanism by which this compound potentiates glucose-stimulated insulin secretion is through the direct modulation of L-type Ca²⁺ channels in pancreatic β-cells.[1][2] In a glucose-dependent manner, this compound facilitates the opening of these channels, leading to an increased influx of extracellular Ca²⁺.[4] This elevation in intracellular Ca²⁺ concentration is the primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin. Molecular modeling studies suggest that this compound may directly dock into the Cav1.2 subunit of the L-type Ca²⁺ channel.[2][4]

Secondary Signaling Pathways

In addition to its direct effect on Ca²⁺ channels, this compound engages other signaling pathways that contribute to its secretagogue activity and may confer protective effects on β-cells.

This compound has been shown to enhance the glucose-induced phosphorylation of ERK1/2 in INS-1 β-cells.[7] The ERK1/2 pathway is known to play a role in the regulation of insulin gene expression and β-cell proliferation and survival. Inhibition of ERK1/2 activity reduces the stimulatory effect of this compound on insulin secretion, indicating that this pathway contributes, at least in part, to its overall pharmacological action.[7][10]

Recent evidence suggests that this compound can also activate the Nrf2 signaling pathway in pancreatic β-cells.[1] this compound promotes the nuclear translocation of Nrf2 by inhibiting its negative regulator, Keap1.[1][9] In the nucleus, Nrf2 induces the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This pathway may protect β-cells from oxidative stress-induced damage, a key factor in the pathophysiology of diabetes.[1]

Experimental Protocols

The following protocols provide a framework for the in vitro assessment of this compound's effects on insulin secretion and its underlying mechanisms.

Insulin Secretion Assay in INS-1 Cells

This protocol details a static incubation assay to measure insulin secretion from the INS-1 rat insulinoma cell line.

Materials:

-

INS-1 cells

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

Krebs-Ringer Bicarbonate (KRB) buffer

-

Glucose solutions (e.g., 2.8 mM and 8.3 mM in KRB)

-

This compound stock solution (in DMSO)

-

24-well cell culture plates

-

Insulin ELISA kit

Procedure:

-

Seed INS-1 cells in 24-well plates and culture until they reach 80-90% confluency.

-

Wash the cells twice with a pre-warmed, glucose-free KRB buffer.

-

Pre-incubate the cells for 1-2 hours at 37°C in KRB buffer containing a non-stimulating concentration of glucose (e.g., 2.8 mM).

-

Aspirate the pre-incubation buffer and add fresh KRB buffer containing either a non-stimulating (2.8 mM) or a stimulating (8.3 mM) glucose concentration, with or without various concentrations of this compound (e.g., 2, 5, 10, 20 µM). Include a vehicle control (DMSO).

-

Incubate for 1-2 hours at 37°C.

-

Collect the supernatant for insulin measurement.

-

Lyse the cells to determine total insulin content and/or total protein for normalization.

-

Quantify insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

Whole-Cell Patch-Clamp Recording of L-type Ca²⁺ Currents

This protocol outlines the whole-cell patch-clamp technique to measure L-type Ca²⁺ currents in INS-1 cells.

Materials:

-

INS-1 cells grown on glass coverslips

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette pulling

-

External solution (containing Ba²⁺ as the charge carrier to isolate Ca²⁺ channel currents)

-

Internal pipette solution (Cs⁺-based to block K⁺ currents)

-

This compound solution

Procedure:

-

Place a coverslip with adherent INS-1 cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull a glass pipette to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a single, healthy-looking INS-1 cell with the patch pipette under positive pressure.

-

Form a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -50 mV to +50 mV in 10 mV increments) to elicit Ca²⁺ channel currents.

-

Record the baseline currents.

-

Perfuse the cell with the external solution containing this compound and repeat the voltage-step protocol to record currents in the presence of the compound.

-

Analyze the current-voltage (I-V) relationship and activation kinetics before and after this compound application.

Western Blotting for ERK1/2 Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 in INS-1 cells treated with this compound.

Materials:

-

INS-1 cells

-

This compound

-

Glucose

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat INS-1 cells with this compound and/or glucose for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control (e.g., β-actin) for normalization.

Conclusion and Future Directions

This compound is a compelling natural product metabolite with significant potential as an insulin secretion activator. Its glucose-dependent action and multi-target engagement, including L-type Ca²⁺ channels and the ERK1/2 and Nrf2 signaling pathways, make it an attractive candidate for further preclinical and clinical investigation. Future research should focus on in vivo studies to confirm its efficacy and safety in animal models of diabetes, as well as detailed pharmacokinetic and pharmacodynamic profiling. Furthermore, structure-activity relationship studies could lead to the design of even more potent and selective analogs for the treatment of metabolic diseases.

References

- 1. This compound alleviates pancreatic β-cell dysfunction in type 1 diabetes by activating Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ellagitannin metabolite this compound is a glucose-dependent regulator of insulin secretion through activation of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The ellagitannin metabolite this compound is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound increases glucose-induced ERK activation which contributes to insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Urolithin C: A Technical Guide to its Pro-Apoptotic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin C, a gut microbial metabolite of ellagic acid and ellagitannins found in pomegranates, berries, and nuts, is emerging as a significant molecule of interest in cancer research. Accumulating evidence suggests its potent anti-proliferative and pro-apoptotic effects across various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound-induced apoptosis, with a focus on key signaling pathways, quantitative data, and detailed experimental protocols to support further research and drug development endeavors.

Core Mechanism: Induction of Apoptosis

This compound primarily triggers apoptosis through the intrinsic or mitochondrial-mediated pathway. This process is characterized by a series of biochemical events including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and the activation of the caspase cascade. Furthermore, this compound has been shown to modulate critical signaling pathways such as the PI3K/Akt/mTOR axis, which are frequently dysregulated in cancer.

Signaling Pathways in this compound-Induced Apoptosis

The Mitochondria-Mediated Intrinsic Pathway

This compound initiates apoptosis by inducing cellular stress, leading to an increase in ROS production and calcium dyshomeostasis.[1][2] This disrupts the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway. The subsequent release of pro-apoptotic factors from the mitochondria, such as cytochrome c, activates the caspase cascade.

A key regulatory step in this pathway is the modulation of the Bcl-2 family of proteins. This compound has been demonstrated to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[2][3] This shift in the Bcl-2/Bax ratio is a crucial determinant for the permeabilization of the mitochondrial outer membrane.

The activation of initiator caspases, such as caspase-9, follows the release of cytochrome c. Caspase-9 then cleaves and activates effector caspases, like caspase-3, which are responsible for the execution phase of apoptosis, leading to the cleavage of cellular substrates and ultimately, cell death.[2][3]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. In several cancers, this pathway is constitutively active, contributing to tumorigenesis. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway in colorectal cancer cells.[4][5] By downregulating the phosphorylation of Akt and mTOR, this compound can suppress the pro-survival signals and sensitize cancer cells to apoptosis.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound are dose-dependent. The following tables summarize the key quantitative data from various studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| RKO | Colorectal Cancer | 28.81 | 72 | [5] |

| HCT116 | Colorectal Cancer | 23.06 | 72 | [5] |

| DLD1 | Colorectal Cancer | 14.7 | 72 | [5] |

| PC12 | Pheochromocytoma | Not explicitly stated, but significant inhibition at 300 µg/ml (~1238 µM) | Not specified | [6] |

Table 2: Dose-Dependent Effects of this compound on PC12 Cells

| This compound Conc. (µg/ml) | Apoptotic Cells (%) | S Phase Arrest (%) | Reference |

| 0 (Control) | ~5 | 12.18 | [6][7] |

| 100 | ~15 | 17.63 | [6][7] |

| 200 | ~25 | 23.08 | [6][7] |

| 300 | ~35 | 23.29 | [6][7] |

Table 3: Effect of this compound on Apoptotic Protein Expression in PC12 Cells

| This compound Conc. (µg/ml) | Bcl-2/Bax mRNA Ratio (Fold Change vs. Control) | Caspase-9 mRNA Expression (Fold Change vs. Control) | Caspase-3 mRNA Expression (Fold Change vs. Control) | Reference |

| 5 | ~1.0 | ~1.1 | ~1.2 | [3] |

| 10 | ~0.6 | ~1.3 | ~1.5 | [3] |

| 50 | ~0.3 | ~1.4 | ~1.8 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments used to study this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Detailed Steps:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[8][9][10][11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Steps:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the viability assay. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.[12][13][14]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the apoptotic pathways.

Detailed Steps:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15][16]

Conclusion

This compound demonstrates significant potential as a pro-apoptotic agent in various cancer models. Its ability to induce the intrinsic apoptotic pathway and inhibit key cell survival signaling cascades like the PI3K/Akt/mTOR pathway underscores its therapeutic promise. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore and harness the anti-cancer properties of this compound. Future research should focus on elucidating the complete signaling network of this compound, its efficacy in in vivo models, and its potential for combination therapies.

References

- 1. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01548H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. bosterbio.com [bosterbio.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

Urolithin C: A Technical Guide to its Function as an L-type Ca2+ Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin C, a gut microbial metabolite of dietary ellagitannins, has emerged as a significant modulator of cellular function, notably through its interaction with L-type voltage-gated Ca2+ channels (LTCCs). This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role as an LTCC opener. We consolidate key quantitative data, provide detailed experimental protocols for studying its effects, and present signaling pathways and workflows through standardized diagrams. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound, particularly in contexts such as metabolic disease and cellular signaling.

Introduction

Urolithins are bioactive compounds produced by the human gut microbiota from the metabolism of ellagic acid and ellagitannins, which are abundant in foods like pomegranates, berries, and nuts.[1] Among these metabolites, this compound (UC) has been identified as a potent, glucose-dependent activator of insulin secretion.[2][3][4] The primary mechanism underpinning this activity is its ability to facilitate the opening of L-type Ca2+ channels, thereby enhancing intracellular calcium (Ca2+) influx in pancreatic β-cells.[2][5] This guide details the core findings and methodologies related to this compound's function as an LTCC opener.

Mechanism of Action

This compound acts as a positive modulator of the Cav1.2 isoform of the L-type Ca2+ channel.[2] Unlike classical agonists, it does not directly open the channel but rather facilitates its activation in response to membrane depolarization. Electrophysiological studies have demonstrated that this compound shifts the voltage-dependent activation of LTCCs towards more negative potentials.[2][5] This means the channels are more likely to open at lower levels of depolarization, leading to an increased Ca2+ influx for a given stimulus. This action is particularly relevant in pancreatic β-cells, where glucose metabolism leads to membrane depolarization, the primary trigger for insulin secretion.[2] Molecular modeling suggests that this compound can dock directly into the Cav1.2 channel protein.[2][5]

Signaling Pathway

The signaling cascade initiated by this compound in pancreatic β-cells is a multi-step process integrated with glucose metabolism. The process begins with glucose entering the β-cell, which, through metabolism, increases the ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization. This compound then acts on the L-type Ca2+ channels, enhancing their opening in response to this depolarization. The subsequent influx of Ca2+ raises intracellular calcium concentrations, a critical signal for the fusion of insulin-containing vesicles with the cell membrane and the subsequent secretion of insulin.[2][4] Furthermore, this compound has been shown to activate the Extracellular signal-regulated kinase (ERK) 1/2 pathway, which also contributes to the regulation of insulin secretion.[6][7]

Quantitative Data

The following tables summarize the key quantitative findings from electrophysiological and functional assays investigating this compound.

Table 1: Electrophysiological Effects of this compound on L-type Ca2+ Channels

| Parameter | Condition | Value | Cell Type | Reference |

| V0.5 of Activation | Control | -17.9 ± 1.0 mV | INS-1 | [2][5] |

| 20 µM this compound | -22.3 ± 1.0 mV | INS-1 | [2][5] | |

| L-type Current | 20 µM this compound | Current Increased | INS-1 | [2] |

| Nimodipine Blockade | % Inhibition of UC effect | 84.8 ± 2.6% | INS-1 | [2] |

Table 2: Functional Effects of this compound on Insulin Secretion

| Parameter | Condition | Value | Cell Type | Reference |

| EC50 | Glucose-Stimulated Insulin Secretion | ~15-20 µM (estimated) | INS-1 | [5] |

| Insulin Secretion | 20 µM UC + 8.3 mM Glucose | Significantly Increased | Rat Islets | [2][5] |

| Insulin Secretion | 20 µM UC + 2.8 mM Glucose | No Significant Effect | Rat Islets | [2][5] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of these findings. The following sections describe the core experimental protocols used to characterize this compound's effects.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents flowing through L-type Ca2+ channels in the membrane of a single cell.

Objective: To measure the effect of this compound on the amplitude and voltage-dependence of L-type Ca2+ currents.

Cell Type: INS-1 β-cells.

Methodology:

-

Cell Preparation: Plate INS-1 cells on glass coverslips 24-48 hours before the experiment.

-

Solutions:

-

External (Bath) Solution (in mM): 115 NaCl, 20 CsCl, 10 BaCl₂, 1 MgCl₂, 5 HEPES, and 5 Glucose. Adjust pH to 7.4 with CsOH. Barium (Ba²⁺) is used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.

-

Internal (Pipette) Solution (in mM): 135 CsCl, 4 Mg-ATP, 10 EGTA, and 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium (Cs⁺) is used to block potassium channels.

-

-

Recording:

-

Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell membrane potential at -70 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -50 mV to +50 mV in 10 mV increments for 200 ms) to elicit L-type currents.

-

-

Drug Application: Perfuse the bath with the external solution containing this compound (e.g., 20 µM) and repeat the voltage-step protocol.

-

Analysis: Measure the peak current amplitude at each voltage step to construct a current-voltage (I-V) relationship. Fit the data to a Boltzmann function to determine the half-maximal activation potential (V₀.₅).

Intracellular Calcium Imaging

This method measures changes in the concentration of free intracellular Ca2+ in response to stimuli.

Objective: To determine if this compound enhances depolarization-induced Ca2+ influx.

Cell Type: INS-1 β-cells or dispersed primary islet cells.

Methodology:

-

Cell Preparation: Plate cells on glass-bottom dishes.

-

Dye Loading:

-